

Application Note: Analysis of Fenthion Oxon Sulfone in Diverse Food Matrices

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Compound of Interest

Compound Name: *Fenthion oxon sulfone*

Cat. No.: *B133082*

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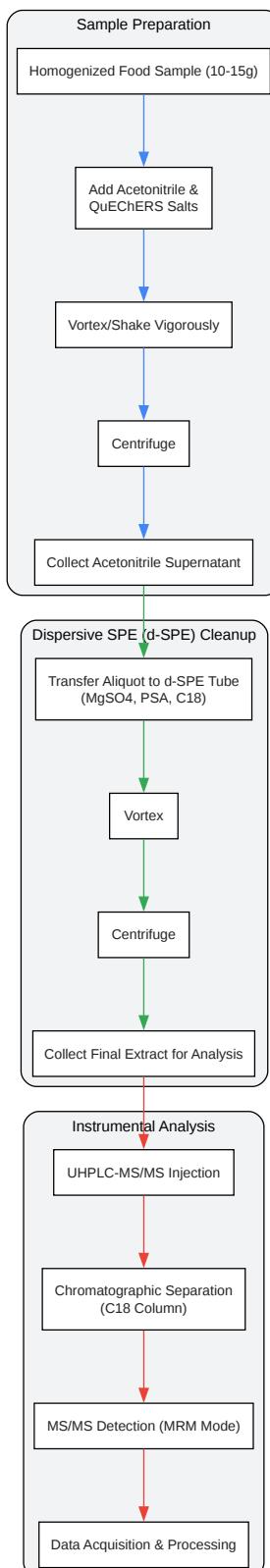
Introduction

Fenthion is an organophosphate insecticide used to control a wide range of pests in agriculture.^{[1][2]} Its metabolites, including **fenthion oxon sulfone**, can be more toxic than the parent compound, posing potential risks to human health.^[1] **Fenthion oxon sulfone**, along with fenthion oxon sulfoxide, is noted to be considerably more toxic than fenthion itself.^[1] Regulatory bodies like the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA) have established maximum residue limits (MRLs) for fenthion and its metabolites in food products.^[3] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues in various food matrices to ensure consumer safety and compliance with food safety regulations.^[3]

This application note details a robust and validated method for the simultaneous analysis of fenthion and its metabolites, including **fenthion oxon sulfone**, in produce using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).^{[1][4][5]} The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.^{[1][6][7][8]}

Experimental Workflow

The overall analytical workflow, from sample preparation to data acquisition, is outlined below.

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Caption: Experimental workflow for **fenthion oxon sulfone** analysis.

Protocols

Sample Preparation: Citrate-Buffered QuEChERS Method

This protocol is adapted from a validated method for analyzing fenthion and its metabolites in various produce.[\[1\]](#)

Materials:

- Homogenized food sample
- 50 mL centrifuge tubes
- Acetonitrile (ACN)
- Deionized water
- QuEChERS extraction salts: 4 g anhydrous magnesium sulfate ($MgSO_4$), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate.[\[1\]](#)[\[9\]](#)
- Dispersive SPE (d-SPE) cleanup tubes containing $MgSO_4$, Primary Secondary Amine (PSA), and C18 sorbents.

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[\[8\]](#)[\[9\]](#) For dry commodities like raisins or nuts, pre-wet the sample with a specified volume of deionized water before extraction.[\[7\]](#)
- Add 10 mL of acetonitrile to the tube.[\[9\]](#)
- Add the citrate-buffered QuEChERS extraction salts.[\[1\]](#)
- Immediately shake the tube vigorously for 1 minute to prevent the formation of $MgSO_4$ agglomerates.[\[8\]](#)

- Centrifuge the tube at >1,500 g for 5 minutes.[8]
- Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
- Vortex the d-SPE tube for 30-60 seconds.[8]
- Centrifuge for 5 minutes.
- Collect the supernatant, filter if necessary, and transfer to an autosampler vial for UHPLC-MS/MS analysis. Due to potential matrix effects, it is recommended to use matrix-matched calibration for accurate quantification.[1][4][5]

UHPLC-MS/MS Instrumental Analysis

The following parameters are based on a validated method for fenthion and its metabolites.[1]

Instrumentation:

- UHPLC System: Agilent 1290 Infinity LC or equivalent.[10]
- Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[10]
- Analytical Column: Waters Xbridge C18 (100 mm × 2.1 mm; 3.5 µm particle size) or equivalent.[1]

Chromatographic Conditions:

- Mobile Phase A: Deionized water with 0.1% formic acid.[1][11]
- Mobile Phase B: Methanol with 0.1% formic acid.[1][11]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.[1]
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-

equilibration step.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
- Scan Type: Multiple Reaction Monitoring (MRM).[1]
- Capillary Voltage: 4.0 kV.[1]
- Source Temperature: 300 °C.[1]
- Desolvation Gas (N₂): 10 L/min.[1]
- Nebulizing Gas (N₂): 3.0 L/min.[1]

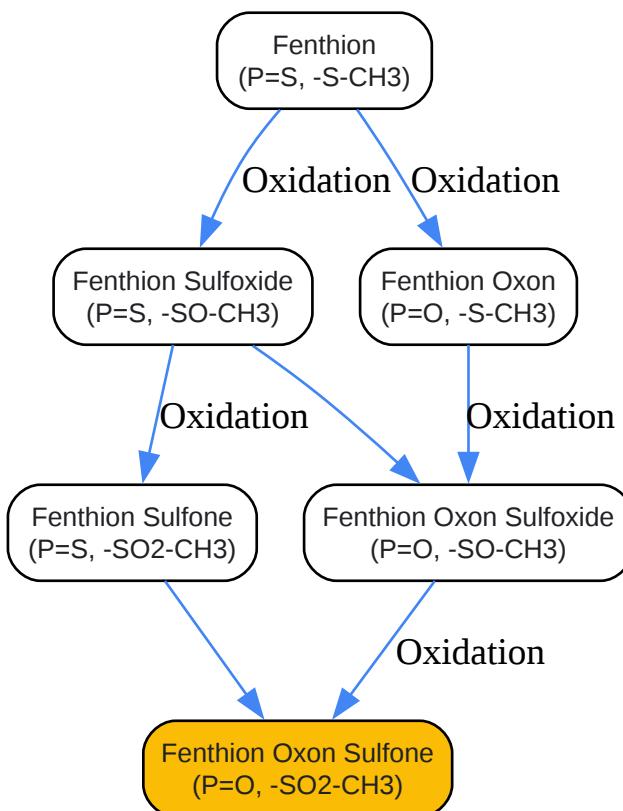
MRM Transitions for **Fenthion Oxon Sulfone**: For high confidence in identification, at least two transitions (a quantifier and a qualifier) are monitored.

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (V)
Fenthion Oxon Sulfone	295.0	217.1	104.1	25 / 25

(Data sourced from an application note for pesticide analysis in baby food)[10]

Fenthion Metabolic Pathway

Fenthion undergoes oxidation in plants, animals, and the environment to form more polar and often more toxic metabolites. The pathway involves the oxidation of the phosphorothioate group (P=S) to a phosphate (P=O) and the oxidation of the methylthio group to sulfoxide and then to sulfone.

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Caption: Predicted metabolic pathway of fenthion.

Quantitative Data

The described UHPLC-MS/MS method demonstrates excellent performance across various food matrices. The limit of quantitation (LOQ) for fenthion and its metabolites, including **fenthion oxon sulfone**, was reported to be 0.01 mg/kg.[1][4][5] Recovery studies were performed at different spiking levels to validate the method's accuracy and precision.

Table 1: Recovery of **Fenthion Oxon Sulfone** in Various Food Matrices

Food Matrix	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
Brown Rice	0.01	102.7	4.8
0.1	100.2	1.8	
0.2	99.4	1.9	
Chili Pepper	0.01	118.2	15.1
0.1	96.5	1.7	
0.2	96.0	2.5	
Orange	0.01	98.4	1.8
0.1	96.9	1.4	
0.2	94.6	1.6	
Potato	0.01	95.8	2.4
0.1	94.8	1.3	
0.2	89.1	1.5	
Soybean	0.01	99.3	2.0
0.1	97.8	1.4	
0.2	95.5	1.4	

Data synthesized from a study by Shin et al. (2020). The validation criteria established by DG SANTE guidelines (recoveries between 70-120% and RSD ≤20%) were met for all compounds and matrices.[\[1\]](#)

Conclusion

The combination of QuEChERS sample preparation and UHPLC-MS/MS analysis provides a highly effective, sensitive, and reliable method for the determination of **fenthion oxon sulfone** in a variety of food matrices.[\[1\]](#) The citrate-buffered QuEChERS method yields satisfactory recovery and precision, meeting international validation criteria.[\[1\]](#) Given the potential for matrix

effects, the use of matrix-matched calibration is essential for achieving accurate quantification. [1][4][5] This methodology is well-suited for routine monitoring in food safety laboratories to ensure compliance with regulatory limits.

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